B1574637 KA2237

KA2237

Cat. No.: B1574637
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KA2237 is a potent and selective PI3K p110beta/delta inhibitor. This compound selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.

Scientific Research Applications

1. Potential in Mantle Cell Lymphoma Therapy

KA2237, a dual inhibitor of the class I beta and delta isoforms of the 110 kDa catalytic subunit of phosphoinositide-3 kinase (PI3K), has shown promise in the therapy of mantle cell lymphoma (MCL). It inhibits cell proliferation in both ibrutinib-sensitive and -resistant cell lines and induces apoptosis in MCL cells. Its effectiveness is greater than other commercial PI3K inhibitors and shows potential especially in ibrutinib-resistant cases (Huang et al., 2016).

2. Pharmacokinetics in B-cell Lymphoma Patients

This compound's safety, tolerability, and pharmacokinetics were evaluated in patients with B-cell lymphoma. It's an oral inhibitor of the PI3K β and δ isoforms. Using a mechanistic dynamic model, the study predicted drug accumulation and guided safe dose escalation in patients. The maximum tolerated dose was identified, demonstrating its potential for safe administration in clinical settings (Dow et al., 2021).

3. Efficacy in Relapsed/Refractory B-cell Lymphoma

A Phase I study of this compound in patients with relapsed/refractory B-cell lymphoma showed that it is a selective dual inhibitor of PI3K β/δ with a manageable toxicity profile. It exhibited promising single-agent clinical activity in heavily pretreated patients, supporting its further evaluation as a therapy for B-cell lymphoma (Nastoupil et al., 2019).

4. Preclinical and Phase I Studies in B-cell Lymphoma

In preclinical and Phase I studies, this compound, an oral dual p110β/p110δ inhibitor, inhibited AKT activation and suppressed proliferation of various tumors. It induced objective responses in indolent and aggressive lymphoma, demonstrating significant clinical efficacy and a potential role in treating relapsed refractory B-cell lymphoma (Nastoupil et al., 2021).

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KA2237;  KA-2237;  KA 2237; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.